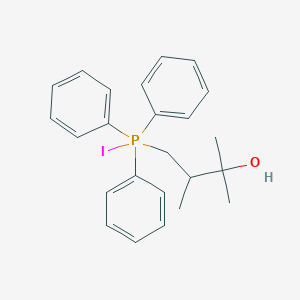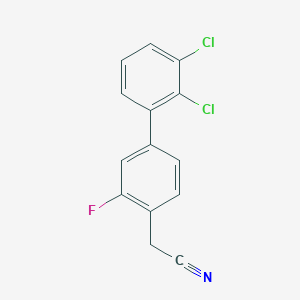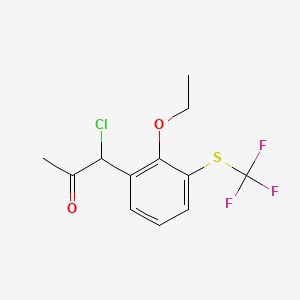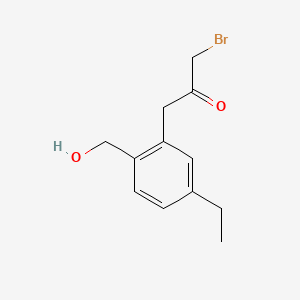
(R)-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is a complex organic compound characterized by the presence of an iodotriphenylphosphoranyl group attached to a 2,3-dimethylbutan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol typically involves the reaction of triphenylphosphine with iodine to form iodotriphenylphosphonium iodide. This intermediate is then reacted with 2,3-dimethylbutan-2-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the iodotriphenylphosphoranyl group to a triphenylphosphine group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while substitution reactions could produce a range of derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol involves its interaction with molecular targets through its iodotriphenylphosphoranyl group. This group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler compound with similar reactivity but lacking the iodine and dimethylbutan-2-ol components.
Iodotriphenylphosphonium iodide: An intermediate in the synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is unique due to its combination of an iodotriphenylphosphoranyl group with a 2,3-dimethylbutan-2-ol backbone
Propiedades
Fórmula molecular |
C24H28IOP |
|---|---|
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
4-[iodo(triphenyl)-λ5-phosphanyl]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C24H28IOP/c1-20(24(2,3)26)19-27(25,21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,26H,19H2,1-3H3 |
Clave InChI |
UUINFNMVATYPRF-UHFFFAOYSA-N |
SMILES canónico |
CC(CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)


![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)





